Ethyl 4-chloro-8-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-methylquinoline-3-carboxylate is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 149-152 °C and a boiling point of 225-228 °C. This compound has been extensively studied due to its wide range of applications in both scientific research and industrial processes.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-chloro-8-methylquinoline-3-carboxylate is utilized in various synthetic processes. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide in different solvents results in the tosylation of position 4 of the quinolone, an important chemical transformation for further derivatization (Ukrainets, Tkach, Kravtsova, & Shishkina, 2008). Additionally, a study on halogenated 1,4-Dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, including ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives, was conducted to record their NMR spectra, contributing significantly to the understanding of their chemical structure and reactivity (Podányi, Keresztúri, Vasvári-Debreczy, Hermecz, & Tóth, 1996).
Applications in Organic Synthesis
Ethyl 4-chloro-8-methylquinoline-3-carboxylate is also a key intermediate in organic synthesis. A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids was developed, showcasing its versatility in creating complex quinoline structures (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018). Furthermore, its transformation under microwave-assistance using aluminium metal as a catalyst highlights its potential in modern, efficient synthetic methods (Bao-an, 2012).
Potential Biological Applications
The compound and its derivatives have been investigated for their potential biological activities. For instance, ethyl-2-chloroquinoline-3-carboxylates were synthesized and tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, indicating their possible use as antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Analytical Studies
Analytical studies, such as the NMR study of halogenated dihydroquinolines, provide crucial information about the structural and electronic properties of these compounds. This knowledgeis essential for understanding their reactivity and potential applications in various fields of chemistry and biochemistry (Podányi et al., 1996).
Material Science and Catalysis
In material science and catalysis, the compound serves as a precursor or intermediate. For example, its synthesis under specific conditions such as microwave-assistance and the use of catalysts like aluminium metal showcases its adaptability in different chemical processes, which can be crucial for the development of new materials or catalytic systems (Bao-an, 2012).
properties
IUPAC Name |
ethyl 4-chloro-8-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-12-8(2)5-4-6-9(12)11(10)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGVUZUNDXCMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-methylquinoline-3-carboxylate | |
CAS RN |
37041-32-0 | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37041-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-8-methylquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.